molecular formula C16H10N8O B4855404 2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4855404
M. Wt: 330.30 g/mol
InChI Key: ONKSNENZLDZSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C16H10N8O and its molecular weight is 330.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.09775697 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H13N7OC_{16}H_{13}N_7O, and it possesses a unique structure that combines triazole and pyrimidine rings. The presence of these rings is significant as they contribute to the compound's biological activity.

Molecular Structure

PropertyValue
Molecular Formula C₁₆H₁₃N₇O
Molecular Weight 313.33 g/mol
CAS Number 940989-75-3

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazole demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Specifically, compounds similar to our target compound have been reported to have minimum inhibitory concentrations (MIC) in the range of 0.125–8 μg/mL against multiple pathogens .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. For example, pyrido[3,4-e][1,2,4]triazolo derivatives have shown promising results in inhibiting tumor growth by targeting specific molecular pathways involved in cell cycle regulation .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in DNA replication and repair. For instance, the interaction with topoisomerases can lead to DNA damage and subsequent apoptosis in cancer cells .

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial and anticancer activities, compounds with similar structures have also exhibited anti-inflammatory and analgesic effects. The triazole ring contributes to these properties by modulating inflammatory pathways and pain perception mechanisms .

Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Research examined a series of triazole derivatives for their antimicrobial efficacy. Among them, a derivative closely related to the target compound showed significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that the structural features of triazoles are crucial for their antibacterial potency .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized various pyrido[3,4-e][1,2,4]triazolo derivatives. The results demonstrated that specific substitutions on the triazole ring enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the importance of structural optimization for improving therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. The presence of the triazole ring in this compound is particularly noteworthy as triazoles are known for their efficacy against a range of pathogens. Studies have shown that derivatives of triazole can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
Several studies have highlighted the anticancer potential of heterocyclic compounds similar to 2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. The structure's ability to interact with DNA and inhibit cell proliferation has been documented. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell survival and death .

Antiviral Activity
The triazole moiety is also associated with antiviral activity. Research has identified that triazole derivatives can inhibit viral replication by interfering with viral enzymes or host cell interactions. This compound may serve as a lead structure for the development of novel antiviral drugs targeting RNA viruses .

Material Science Applications

Organic Electronics
The unique electronic properties of heterocyclic compounds make them suitable for applications in organic electronics. The incorporation of triazole and pyrimidine rings can enhance the conductivity and stability of organic semiconductors. This compound could potentially be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is crucial .

Photovoltaic Applications
Recent studies suggest that materials with complex heterocyclic structures like this compound can improve the efficiency of solar cells by enhancing light absorption and charge separation processes. The integration of such compounds into photovoltaic devices could lead to advancements in renewable energy technologies .

Structural Insights

The crystal structure of this compound reveals intricate interactions between its molecular components. The arrangement of nitrogen atoms within the triazole rings contributes to its chemical reactivity and biological activity. Detailed crystallographic studies have shown that the molecular packing allows for hydrogen bonding interactions which may influence its solubility and bioavailability in pharmaceutical applications .

Properties

IUPAC Name

4-phenyl-11-(1,2,4-triazol-4-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N8O/c25-15-12-8-17-16-20-14(11-4-2-1-3-5-11)21-24(16)13(12)6-7-23(15)22-9-18-19-10-22/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKSNENZLDZSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)N5C=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 4
2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 5
Reactant of Route 5
2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 6
Reactant of Route 6
2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.